Cas no 1262012-44-1 (3-Chloro-2-hydroxycinnamic acid)

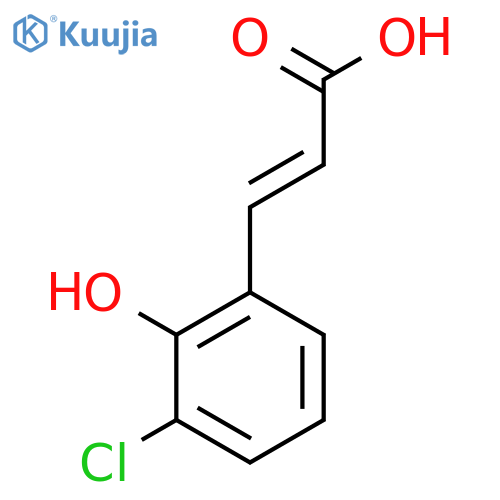

1262012-44-1 structure

商品名:3-Chloro-2-hydroxycinnamic acid

CAS番号:1262012-44-1

MF:C9H7ClO3

メガワット:198.603081941605

CID:4796035

3-Chloro-2-hydroxycinnamic acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2-hydroxycinnamic acid

-

- インチ: 1S/C9H7ClO3/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-5,13H,(H,11,12)/b5-4+

- InChIKey: QZBRMXWGMKNZIQ-SNAWJCMRSA-N

- ほほえんだ: ClC1=CC=CC(/C=C/C(=O)O)=C1O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 215

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 57.5

3-Chloro-2-hydroxycinnamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016135-250mg |

3-Chloro-2-hydroxycinnamic acid |

1262012-44-1 | 97% | 250mg |

475.20 USD | 2021-05-31 | |

| Alichem | A015016135-1g |

3-Chloro-2-hydroxycinnamic acid |

1262012-44-1 | 97% | 1g |

1,579.40 USD | 2021-05-31 | |

| Alichem | A015016135-500mg |

3-Chloro-2-hydroxycinnamic acid |

1262012-44-1 | 97% | 500mg |

863.90 USD | 2021-05-31 |

3-Chloro-2-hydroxycinnamic acid 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1262012-44-1 (3-Chloro-2-hydroxycinnamic acid) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬